molecular formula C21H26N4O8 B11934069 Pomalidomide-amino-PEG3-NH2

Pomalidomide-amino-PEG3-NH2

Cat. No.: B11934069
M. Wt: 462.5 g/mol
InChI Key: XVWLOWJQNIVCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-amino-PEG3-NH2: is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand based on pomalidomide and a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-amino-PEG3-NH2 involves the conjugation of pomalidomide with a PEG linker that has an amino group at one end. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amino-PEG3-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amino group in the PEG linker can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can form amide bonds with carboxyl-containing molecules.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the this compound conjugate, which can be further used in the synthesis of PROTACs .

Scientific Research Applications

Pomalidomide-amino-PEG3-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: The compound is employed in research to understand the mechanisms of protein degradation and the role of E3 ligases.

    Medicine: this compound is used in the development of targeted therapies for diseases such as cancer, where selective protein degradation can be beneficial.

    Industry: The compound is utilized in the production of specialized reagents and tools for biochemical research

Mechanism of Action

The mechanism of action of pomalidomide-amino-PEG3-NH2 involves its role as a ligand-linker conjugate in PROTAC technology. The compound binds to cereblon, an E3 ubiquitin ligase, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of the target proteins, thereby modulating their levels within the cell .

Comparison with Similar Compounds

Uniqueness: Pomalidomide-amino-PEG3-NH2 is unique due to its specific structure, which includes a PEG linker with an amino group. This structure allows for versatile conjugation with various target molecules, making it a valuable tool in the synthesis of PROTACs and other targeted therapies .

Properties

Molecular Formula

C21H26N4O8

Molecular Weight

462.5 g/mol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C21H26N4O8/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28)

InChI Key

XVWLOWJQNIVCEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.